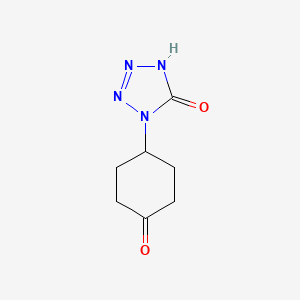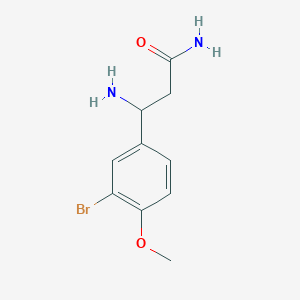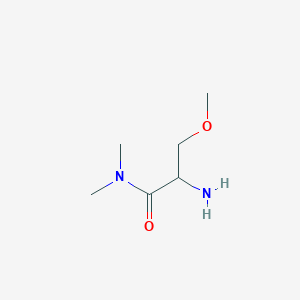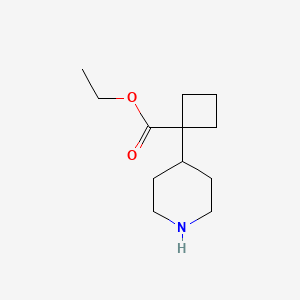
2-(4-Isobutylphenyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid, commonly known as ibuprofen, is a widely used non-steroidal anti-inflammatory drug (NSAID). It is primarily used to treat pain, fever, and inflammation. The compound was first discovered in 1961 by Dr. Stewart Adams and Dr. John Nicholson at Boots UK Ltd. in Nottingham, UK . It is included in the World Health Organization’s List of Essential Medicines due to its efficacy and safety profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid typically involves the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Used in the formulation of various pharmaceutical products.
Mécanisme D'action
The primary mechanism of action of 2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating symptoms .
Comparaison Avec Des Composés Similaires
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid is often compared with other NSAIDs such as:
Aspirin (acetylsalicylic acid): Similar anti-inflammatory and analgesic properties but with a different mechanism of action.
Naproxen: Longer duration of action compared to ibuprofen.
Ketoprofen: More potent but with a higher risk of gastrointestinal side effects.
List of Similar Compounds
- Aspirin (acetylsalicylic acid)
- Naproxen
- Ketoprofen
- Diclofenac
- Indomethacin
Propriétés
Formule moléculaire |
C12H14O3 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-[4-(2-methylpropyl)phenyl]-2-oxoacetic acid |
InChI |
InChI=1S/C12H14O3/c1-8(2)7-9-3-5-10(6-4-9)11(13)12(14)15/h3-6,8H,7H2,1-2H3,(H,14,15) |
Clé InChI |
DXBCYALGUSSOQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)



